molecular formula C10H14N2O B1271009 2-amino-N-propylbenzamide CAS No. 56814-10-9

2-amino-N-propylbenzamide

Cat. No.: B1271009
CAS No.: 56814-10-9
M. Wt: 178.23 g/mol
InChI Key: XFIFLMUVUBNJEY-UHFFFAOYSA-N
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Description

2-Amino-N-propylbenzamide: is an organic compound with the molecular formula C10H14N2O It is a derivative of benzamide, where the amide nitrogen is substituted with a propyl group, and the benzene ring is substituted with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-propylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with benzamide and propylamine.

    Reaction: The benzamide is reacted with propylamine in the presence of a suitable catalyst, such as triethylamine, and a solvent like tetrahydrofuran (THF).

    Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Optimization of Reaction Parameters: Parameters such as temperature, pressure, and catalyst concentration are optimized to maximize yield and purity.

    Automated Purification Systems: Industrial processes often use automated systems for purification to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group in the amide can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Amines derived from the reduction of the carbonyl group.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
2-Amino-N-propylbenzamide has been explored for its potential therapeutic properties. Research indicates its effectiveness as an anticancer agent, particularly against breast cancer cell lines such as MDA-MB-231. In studies, derivatives of this compound demonstrated cytotoxicity significantly greater than standard treatments like cisplatin .

Mechanism of Action:
The compound's mechanism involves inducing apoptosis in cancer cells, as evidenced by flow cytometry analyses showing distinct cell cycle phases after treatment with various concentrations of the compound .

Antimicrobial Activity

Antibacterial and Antifungal Properties:
Recent studies have highlighted the antimicrobial activity of this compound derivatives against a variety of bacterial and fungal strains. For instance, certain derivatives showed potent antifungal activity against Aspergillus fumigatus, surpassing the efficacy of traditional antifungal agents like Clotrimazole .

Case Study:
A series of synthesized 2-amino-benzamide derivatives were tested against common pathogens, revealing that some compounds exhibited remarkable antibacterial activity against Staphylococcus aureus and Escherichia coli .

Specialty Chemicals

This compound serves as a building block in the synthesis of more complex organic molecules. Its derivatives are utilized in the production of specialty chemicals, which are crucial in various industrial applications including agrochemicals and pharmaceuticals.

Biochemical Probes

The compound has been investigated for its role as a biochemical probe to study enzyme activities and protein interactions. This application is vital for advancing our understanding of biochemical pathways and developing new therapeutic strategies.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings/Results
Medicinal ChemistryAnticancer agentsPotent cytotoxicity against MDA-MB-231 cells
Anti-inflammatory propertiesPotential therapeutic effects under investigation
Antimicrobial ActivityAntibacterial and antifungal agentsEffective against Staphylococcus aureus and E. coli
Industrial ChemistryBuilding block for complex moleculesUsed in agrochemicals and pharmaceuticals
Biochemical ResearchEnzyme activity studiesInvestigated as a biochemical probe

Mechanism of Action

The mechanism of action of 2-amino-N-propylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.

    Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

2-Amino-N-propylbenzamide can be compared with other similar compounds, such as:

    2-Amino-N-methylbenzamide: Similar structure but with a methyl group instead of a propyl group.

    2-Amino-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.

    2-Amino-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Biological Activity

2-Amino-N-propylbenzamide (APB) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of APB, focusing on its interactions with biological targets, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a propyl chain attached to a benzamide structure. The general chemical formula can be represented as C10H14N2O, indicating its molecular composition. The unique structure contributes to its lipophilicity and reactivity, which are crucial for its biological interactions.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Enzyme Inhibition : APB has been studied for its potential to inhibit various enzymes involved in disease processes, particularly in cancer therapy.
  • Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways associated with cellular functions.

The precise mechanism of action for this compound remains under investigation. However, studies suggest that the amino group plays a pivotal role in binding interactions with target proteins. This binding can modulate enzymatic activity or receptor function, leading to therapeutic effects.

Case Study 1: Anticancer Activity

A study focused on the synthesis of this compound derivatives demonstrated their cytotoxic effects against cancer cell lines. The derivatives exhibited varying degrees of potency against breast cancer cells (MDA-MB-231), with some compounds showing IC50 values significantly lower than standard chemotherapeutics like cisplatin .

CompoundIC50 (μM)Cell Line
APB-10.4MDA-MB-231
APB-21.5SUIT-2
APB-35.0HT-29

Case Study 2: Antimicrobial Activity

Another investigation evaluated the antibacterial properties of this compound derivatives against various bacterial strains. The results indicated that certain derivatives possessed significant antibacterial activity, suggesting potential applications in treating bacterial infections .

DerivativeBacterial StrainZone of Inhibition (mm)
APB-Deriv1E. coli15
APB-Deriv2S. aureus18
APB-Deriv3P. aeruginosa12

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of APB is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics; however, detailed pharmacokinetic profiles are necessary to assess its viability as a therapeutic agent.

Toxicological assessments indicate that while some derivatives show promising biological activity, they also require thorough evaluation to determine safety profiles before clinical application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-amino-N-propylbenzamide?

  • Methodological Answer : Synthesis typically involves coupling reactions, such as amidation of 2-aminobenzoic acid with propylamine derivatives. For example, one-pot tandem reactions under sonication (as seen in structurally similar benzamide derivatives) can enhance reaction efficiency and yield . Purification often employs column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from ethanol. Ensure inert conditions to prevent oxidation of the amine group.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H and 13C^{13}C NMR to confirm the presence of the propylamide chain (e.g., δ ~8.5 ppm for amide protons) and aromatic protons.
  • FT-IR : Look for peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3350 cm1^{-1} (N-H stretch).
  • Mass Spectrometry : ESI-MS can confirm the molecular ion peak (expected m/z ~192 for C10_{10}H14_{14}N2_2O). Cross-validate with PubChem data for analogous compounds .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods to prevent inhalation of fine particles.
  • Waste Disposal : Segregate waste and collaborate with certified chemical disposal services to mitigate environmental risks, as recommended for structurally related benzamides .
  • Emergency Measures : Provide eyewash stations and emergency showers in the lab .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level can model reaction pathways and transition states. For example, analyze the energy profile of amide bond formation to identify solvent effects or catalytic intermediates. Compare computed vibrational spectra with experimental FT-IR data to validate models .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC50_{50} assays across multiple cell lines to account for variability in biological systems.
  • Structural-Activity Relationship (SAR) : Modify substituents (e.g., halogenation at the benzene ring) and compare activity trends. Use X-ray crystallography or Hirshfeld surface analysis to correlate molecular packing with bioactivity .
  • Statistical Validation : Apply ANOVA to assess significance of observed differences in activity data .

Q. How can experimental design improve yield in scaled-up synthesis of this compound?

  • Methodological Answer :

  • DoE (Design of Experiments) : Use factorial designs to optimize variables like temperature, solvent polarity, and catalyst loading.
  • Process Monitoring : Implement in-situ FT-IR or HPLC to track reaction progress and identify side products.
  • Scale-Up Challenges : Address mixing inefficiencies by transitioning from batch to flow chemistry systems .

Q. What analytical methods validate the purity of this compound in complex mixtures?

  • Methodological Answer :

  • HPLC-DAD : Use reverse-phase C18 columns with UV detection at ~254 nm. Compare retention times with authentic standards.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and detect solvent residues.
  • Elemental Analysis : Confirm C/H/N/O percentages within ±0.3% of theoretical values .

Q. Data-Driven Research Considerations

  • Contradiction Analysis : Cross-reference spectral data with PubChem entries for related benzamides (e.g., 2-amino-N-isopropylbenzamide) to identify common artifacts or misinterpretations .
  • Literature Reproducibility : Follow protocols from primary sources (e.g., Journal of Organic Chemistry) rather than vendor-supplied data, and document deviations meticulously .

Properties

IUPAC Name

2-amino-N-propylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIFLMUVUBNJEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60364711
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56814-10-9
Record name 2-amino-N-propylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60364711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

(2-Propylcarbamoyl-phenyl)-carbamic acid tert-butyl ester (0.570 g, 0.00205 mol) was dissolved in Methylene chloride (5.0 mL, 0.078 mol) and Trifluoroacetic Acid (3.0 mL, 0.039 mol) was added to the mixture. The reaction was allowed to stir overnight at room temperature. The reaction mixture was reduced under nitrogen and the crude product (360 mg, 99%) was used in subsequent chemistry without further purification. The excess TFA will be neutralized in the next synthetic step. LC/MS (ESI): 179.24.
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 32.6 g of isatoic anhydride in 150 ml of isopropyl alcohol was added 25 ml of n-propylamine portionwise as the reaction was exothermic. Evaporation of the solution gave 30 g of 2-amino-N-propylbenzamide as colorless crystals, mp 100°-102° C. To a stirred solution of 25.0 g of 2-amino-N-propylbenzamide in 300 ml of tetrahydrofuran was added 22.9 g of benzoylisothiocyanate over 10 minutes. After 2 hours the mixture was diluted with 100 ml of ether and was filtered to give 30.7 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide, mp 172°-174° C. Then, to a solution of 10.2 g of 2-[[benzoylamino)thioxomethyl]amino]-N-propylbenzamide in 100 ml of dichloromethane was added 30 ml of 1N sodium hydroxide to form a two-phase mixture, and to this was added 20 ml of iodomethane and then 4 drops of benzyltrimethylammonium hydroxide solution. After stirring for 3 hours, the organic phase was separated and dried over anhydrous sodium sulfate. Filtration and evaporation of the filtrate gave 9.4 g of N-benzoyl-N'-(2-propylaminocarbonylphenyl)carbamimidothioic acid, methyl ester, mp 86°-89° C. To a solution of 7.10 g of this compound in 300 ml of anhydrous dioxane was added 1.45 g of 60% sodium hydride in mineral oil suspension and the mixture was refluxed for 5 hours. The reaction mixture was then poured into 1.5 liter of water and made acidic with hydrochloric acid. The crystals that formed were collected and recrystallized from ethyl acetate-hexane to give N-(3,4-dihydro-3-propyl-4oxo-2-quinazolinyl)benzamide as colorless crystals, mp 133°-135° C.
Quantity
32.6 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 75031350
CID 75031350
2-amino-N-propylbenzamide
CID 75031350
CID 75031350
2-amino-N-propylbenzamide
CID 75031350
CID 75031350
2-amino-N-propylbenzamide
CID 75031350
CID 75031350
2-amino-N-propylbenzamide
CID 75031350
CID 75031350
2-amino-N-propylbenzamide
CID 75031350
CID 75031350
2-amino-N-propylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.